Cas no 70110-39-3 (N-[[4-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide)
![N-[[4-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide structure](https://it.kuujia.com/scimg/cas/70110-39-3x500.png)
70110-39-3 structure
Nome del prodotto:N-[[4-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
N-[[4-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[[4-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
- 1,4-bis(3-benzoylthioureido)benzene
- 1-Phenylene-bis-1,1'-(3-benzoyl-2-thiourea)
- 1,4-phenylene-bis-benzoyl thiourea
- NSC5851
- p,p'-bis(benzoyl thiourea)benzene
- AC1MHXLJ
- p-p'-bis(benzoyl thiourea)benzene
- p-Phenylene-bis-1,1'-(3-benzoyl-2-thiourea)
- LS-160633
- USAF K-1478
- Urea, 1,1'-(p-phenylene)bis(3-benzoyl-2-thio-
- 1,4-di(benzoylthioureido)benzene
- BRN 2916220
- 1,4-bis(3-benzoylthioureido)benzene; 1-Phenylene-bis-1,1'-(3-benzoyl-2-thiourea); 1,4-phenylene-bis-benzoyl thiourea; NSC5851; p,p'-bis(benzoyl thiourea)benzene; AC1MHXLJ; p-p'-bis(benzoyl thiourea)benzene; p-Phenylene-bis-1,1'-(3-benzoyl-2-thiourea); LS-160633; USAF K-1478; Urea, 1,1'-(p-phenylene)bis(3-benzoyl-2-thio-; 1,4-di(benzoylthioureido)benzene; BRN 2916220;
- NSC-5851
- 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea
- 70110-39-3
- DTXSID90220396
- NSC 5851
-
- Inchi: InChI=1S/C22H18N4O2S2/c27-19(15-7-3-1-4-8-15)25-21(29)23-17-11-13-18(14-12-17)24-22(30)26-20(28)16-9-5-2-6-10-16/h1-14H,(H2,23,25,27,29)(H2,24,26,28,30)
- Chiave InChI: ZEEPAKPPABEUSU-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 434.08734
- Massa monoisotopica: 434.08711818g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 569
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 146Ų
- XLogP3: 5.6
Proprietà sperimentali
- PSA: 82.26
- LogP: 4.86800
N-[[4-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide Letteratura correlata
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
4. Book reviews
-
5. Book reviews
70110-39-3 (N-[[4-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide) Prodotti correlati
- 2060007-50-1(2-(piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine)
- 18951-93-4((4R)-4-methyloxepan-2-one)
- 896679-09-7(4-methoxy-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide)
- 343373-47-7(N-cycloheptyl-4-methoxybenzamide)
- 2229426-66-6(3-2-(dimethylamino)-5-fluorophenyl-3-hydroxypropanenitrile)
- 875318-77-7(Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate)
- 1393554-07-8(5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine)
- 91061-37-9(Methyl 3,4-dimethyl-5-hydroxybenzoate)
- 1207030-85-0(methyl 4-[(4-chlorophenyl)amino]-6-fluoroquinoline-2-carboxylate)
- 2228511-79-1(2-{3-(dimethylamino)methyl-4-hydroxyphenyl}-2,2-difluoroacetic acid)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
